molecular formula C16H19FN4O B6435412 N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549048-80-6

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide

Cat. No. B6435412
CAS RN: 2549048-80-6
M. Wt: 302.35 g/mol
InChI Key: VIFSIAKREVRDKU-UHFFFAOYSA-N
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Description

The compound “N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide” is a complex organic molecule. It contains a quinazolin-4-yl group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals . The molecule also contains a piperidin-4-yl group, which is a type of secondary amine. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Molecular Structure Analysis

The molecular structure of a similar compound, N-[1-(7-chloroquinolin-4-yl)piperidin-4-yl]-N-methylacetamide, includes a total of 44 bonds. There are 24 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 tertiary amine (aromatic), and 1 Pyridine .

Scientific Research Applications

Pharmaceutical Industry

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Antimicrobial Agents

Some piperidine derivatives have shown promising antibacterial and antifungal activity .

CNS-Inhibitors and Anti-Inflammatory Agents

Piperidine-containing compounds exhibit a wide variety of interesting biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .

Treatment of Obesity

Piperidine nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . One of the applications is the treatment of obesity .

Treatment of Type 2 Diabetes

Another application of piperidine-containing compounds is in the treatment of type 2 diabetes .

Inhibition of PKB over PKA

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Drug Design

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways .

Biochemical Pathways

For example, some piperidine derivatives have been found to activate HIF-1 pathways, which play a crucial role in cellular responses to hypoxia . HIF-1 promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Pharmacokinetics

The design and synthesis of novel benzamide derivatives, which include piperidine derivatives, are often guided by bioisosterism and pharmacokinetic parameters .

Result of Action

It is known that some piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It is known that the activity of piperidine derivatives can be influenced by the hypoxic conditions often found in tumor cells .

properties

IUPAC Name

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11(22)20(2)13-5-7-21(8-6-13)16-14-4-3-12(17)9-15(14)18-10-19-16/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFSIAKREVRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide

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